6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including benzofuran, triazole, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative through cyclization reactions of appropriate precursors.
Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide and subsequent cyclization.
Final Coupling Reaction: The final step involves coupling the benzofuran, triazole, and thiadiazole moieties using suitable reagents and conditions, such as refluxing in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group.
Reduction: Reduction reactions can occur at the triazole and thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives of the triazole and thiadiazole rings.
Substitution Products: Substituted benzylsulfanyl derivatives.
Scientific Research Applications
6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting essential metabolic processes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific proteins and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(1-Benzofuran-2-yl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the benzylsulfanyl group, which may enhance its biological activity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H14N4OS2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4OS2/c1-2-6-13(7-3-1)11-25-12-17-20-21-19-23(17)22-18(26-19)16-10-14-8-4-5-9-15(14)24-16/h1-10H,11-12H2 |
InChI Key |
IAGMOVGFTBNAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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